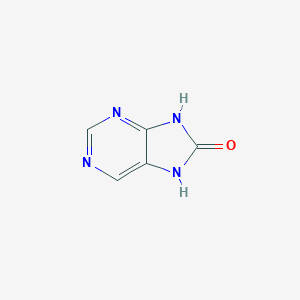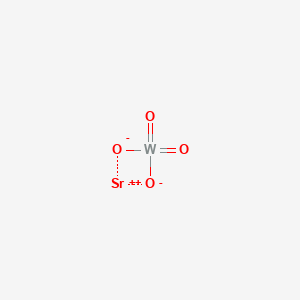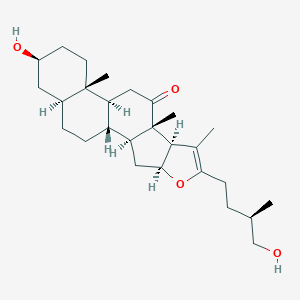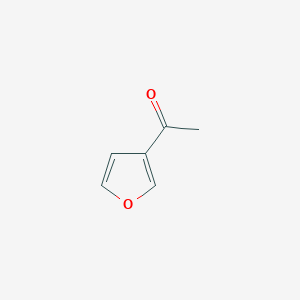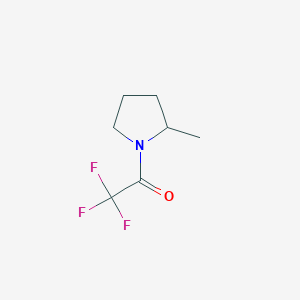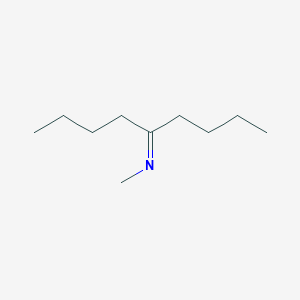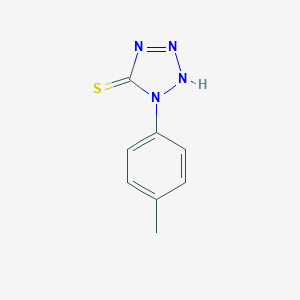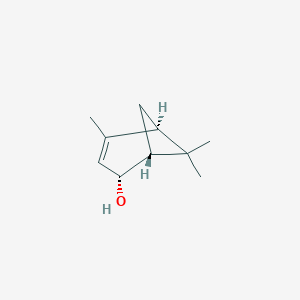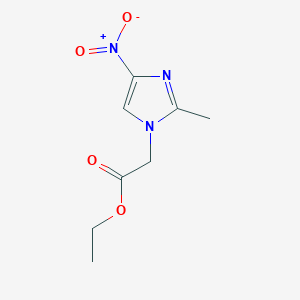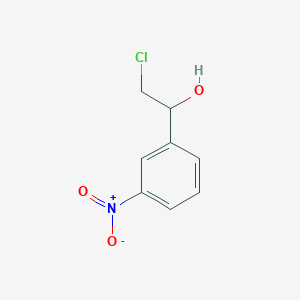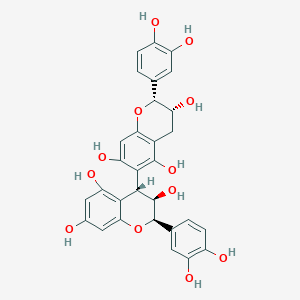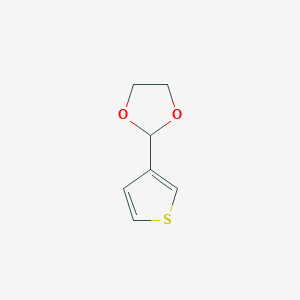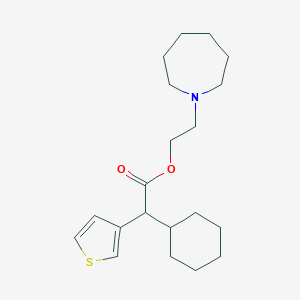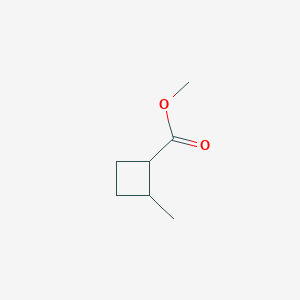
Methyl 2-methylcyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylcyclobutanecarboxylate is a chemical compound that belongs to the category of esters. It is used in various scientific research applications, including drug discovery and development, as well as in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of methyl 2-methylcyclobutanecarboxylate is not well understood. However, it is believed to act as a precursor for the synthesis of various organic compounds that have biological activity. The biological activity of these compounds is due to their interaction with various cellular targets such as receptors, enzymes, and ion channels.
Effets Biochimiques Et Physiologiques
Methyl 2-methylcyclobutanecarboxylate has no known biochemical or physiological effects. However, the compounds synthesized from it have various biological activities. For example, the anti-tumor drug, temsirolimus, which is synthesized from methyl 2-methylcyclobutanecarboxylate, inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 2-methylcyclobutanecarboxylate in lab experiments include its high purity, availability, and low cost. However, its limitations include its low solubility in water, which makes it difficult to use in aqueous reactions. It is also a volatile compound, which can make handling and storage challenging.
Orientations Futures
There are several future directions for the use of methyl 2-methylcyclobutanecarboxylate in scientific research. One direction is the synthesis of novel organic compounds with biological activity. Another direction is the development of new synthetic methods for the synthesis of methyl 2-methylcyclobutanecarboxylate and its derivatives. Additionally, the use of methyl 2-methylcyclobutanecarboxylate in drug discovery and development is an ongoing area of research.
Méthodes De Synthèse
The synthesis of methyl 2-methylcyclobutanecarboxylate involves the reaction of 2-methylcyclobutanone with methanol in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and atmospheric pressure. The yield of the reaction is around 80-85%. The purity of the final product can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Applications De Recherche Scientifique
Methyl 2-methylcyclobutanecarboxylate is used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as cyclobutane derivatives, bicyclic compounds, and heterocyclic compounds. It is also used in drug discovery and development as a building block for the synthesis of various pharmaceuticals. Methyl 2-methylcyclobutanecarboxylate is used in the synthesis of antipsychotic drugs, anti-inflammatory drugs, and anti-tumor drugs.
Propriétés
Numéro CAS |
14132-44-6 |
|---|---|
Nom du produit |
Methyl 2-methylcyclobutanecarboxylate |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
methyl 2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
IPLXTRMYBBOEKU-UHFFFAOYSA-N |
SMILES |
CC1CCC1C(=O)OC |
SMILES canonique |
CC1CCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



